2-[(Benzylamino)methyl]-4,6-dinitrophenol
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Overview
Description
2-[(Benzylamino)methyl]-4,6-dinitrophenol is an organic compound that belongs to the class of dinitrophenols. These compounds are characterized by the presence of two nitro groups attached to a benzene ring, along with other substituents. This particular compound has a benzylamino group and a methyl group attached to the benzene ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methyl]-4,6-dinitrophenol typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce the nitro groups. This is followed by a series of reactions to introduce the benzylamino and methyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity. Safety measures are crucial due to the potential hazards associated with handling nitro compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2-[(Benzylamino)methyl]-4,6-diaminophenol .
Scientific Research Applications
2-[(Benzylamino)methyl]-4,6-dinitrophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The pathways involved may include oxidative phosphorylation and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known compound with similar nitro groups but lacking the benzylamino and methyl groups.
2-[(Benzylamino)methyl]-4,6-dibromophenol: Similar structure but with bromine atoms instead of nitro groups.
Uniqueness
2-[(Benzylamino)methyl]-4,6-dinitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
185390-37-8 |
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Molecular Formula |
C14H13N3O5 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C14H13N3O5/c18-14-11(9-15-8-10-4-2-1-3-5-10)6-12(16(19)20)7-13(14)17(21)22/h1-7,15,18H,8-9H2 |
InChI Key |
ABDBOYPOGGXTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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